molecular formula C15H12N2O4 B2946793 (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate CAS No. 1105203-83-5

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate

Cat. No.: B2946793
CAS No.: 1105203-83-5
M. Wt: 284.271
InChI Key: OZGMCRJIFSQAKT-UHFFFAOYSA-N
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Description

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where nitrile oxides react with olefins or methyl crotonate derivatives to form the oxazole ring . The indole moiety can be introduced through a condensation reaction involving indole-3-carboxaldehyde and an appropriate ester .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted oxazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a promising candidate for pharmaceutical research .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality .

Mechanism of Action

The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate involves its interaction with molecular targets such as enzymes or receptors. The oxazole and indole moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate lies in its combination of the oxazole and indole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl 2-(1H-indol-3-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-9-6-10(17-21-9)8-20-15(19)14(18)12-7-16-13-5-3-2-4-11(12)13/h2-7,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMCRJIFSQAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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